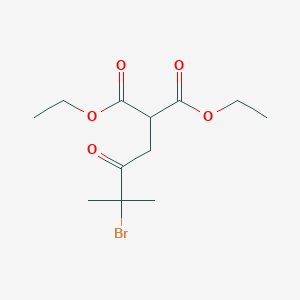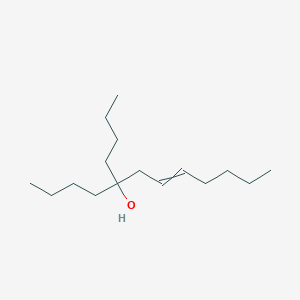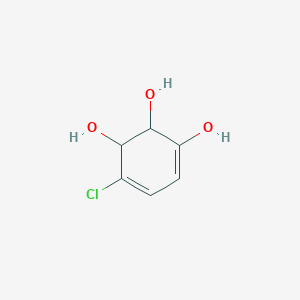
Dimethyl 3-formylhexa-2,4-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-formylhexa-2,4-dienedioate is an organic compound with the molecular formula C8H10O5. It is a derivative of hexa-2,4-dienedioic acid, featuring two ester groups and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-formylhexa-2,4-dienedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with formaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
Dimethyl 3-formylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 3-carboxyhexa-2,4-dienedioate.
Reduction: Dimethyl 3-hydroxyhexa-2,4-dienedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 3-formylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of dimethyl 3-formylhexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological systems. The compound’s reactivity and ability to form multiple types of chemical bonds contribute to its diverse effects.
相似化合物的比较
Dimethyl 3-formylhexa-2,4-dienedioate can be compared with similar compounds such as:
Dimethyl fumarate: Both compounds contain ester groups, but dimethyl fumarate lacks the aldehyde functionality, making it less reactive in certain contexts.
Dimethyl maleate: Similar to dimethyl fumarate, but with a different geometric configuration, affecting its reactivity and applications.
Dimethyl 2,4-hexadienoate: Lacks the formyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and aldehyde functionalities, which provide a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
119183-22-1 |
|---|---|
分子式 |
C9H10O5 |
分子量 |
198.17 g/mol |
IUPAC 名称 |
dimethyl 3-formylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H10O5/c1-13-8(11)4-3-7(6-10)5-9(12)14-2/h3-6H,1-2H3 |
InChI 键 |
ZLQNAJZUBFJFTR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC(=CC(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)








![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
